2-Bromo-3,5-dimethoxytoluene: A Comprehensive Technical Guide for Researchers
2-Bromo-3,5-dimethoxytoluene: A Comprehensive Technical Guide for Researchers
Introduction
2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom, two activating methoxy groups, and a methyl group, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of 2-Bromo-3,5-dimethoxytoluene, including its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 2-Bromo-3,5-dimethoxytoluene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 13321-73-8 | [2][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [2][4] |
| Molecular Weight | 231.09 g/mol | [2][4] |
| Melting Point | 50-54 °C | [2] |
| Form | Solid | |
| MDL Number | MFCD09265106 | [2] |
| InChI Key | RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| SMILES String | COc1cc(C)c(Br)c(OC)c1 |
Synthesis of 2-Bromo-3,5-dimethoxytoluene
The primary synthetic route to 2-Bromo-3,5-dimethoxytoluene involves the electrophilic bromination of 3,5-dimethoxytoluene.
Experimental Protocol: Bromination of 3,5-dimethoxytoluene
A common method for the synthesis of 2-Bromo-3,5-dimethoxytoluene is the reaction of 3,5-dimethoxytoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]
Materials:
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3,5-dimethoxytoluene
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N-bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
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Dissolve 3,5-dimethoxytoluene in the chosen solvent in a round-bottom flask.
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Add N-bromosuccinimide (NBS) to the solution. To favor mono-substitution and minimize the formation of di-brominated products, it is advisable to use lower equivalents of NBS.[1]
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Add a catalytic amount of a radical initiator, such as AIBN.
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Heat the reaction mixture under reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC). Shorter reaction times can also help to reduce di-bromination.[1]
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-3,5-dimethoxytoluene.[5]
It is noteworthy that this reaction leads to electrophilic substitution on the aromatic ring rather than the expected benzylic bromination at the methyl group.[1] This is due to the high electron density of the aromatic ring, which is significantly activated by the two methoxy groups, making it more susceptible to electrophilic attack.[1]
Applications in Organic Synthesis and Drug Development
2-Bromo-3,5-dimethoxytoluene is a valuable intermediate in the synthesis of a variety of organic compounds. The presence of the bromine atom allows for its participation in numerous cross-coupling reactions, which are pivotal in modern organic chemistry and drug discovery.
Cross-Coupling Reactions
The bromo substituent serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions are fundamental in constructing the core structures of many pharmaceutical agents and other complex organic molecules.[1]
The strategic placement of the methoxy and methyl groups on the aromatic ring also influences the regioselectivity of subsequent reactions, making this compound a highly specific and valuable precursor in multi-step syntheses.[1]
Safety and Handling
Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn when handling 2-Bromo-3,5-dimethoxytoluene. It is classified as a combustible solid and should be stored accordingly. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
2-Bromo-3,5-dimethoxytoluene, identified by the CAS number 13321-73-8, is a key synthetic intermediate with significant potential in organic synthesis and drug development. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The synthetic protocols and reaction pathways outlined in this guide provide a foundation for its effective utilization in the laboratory.



